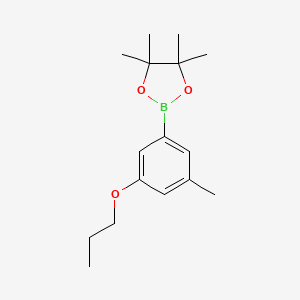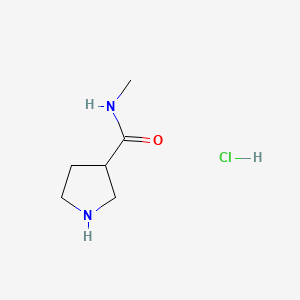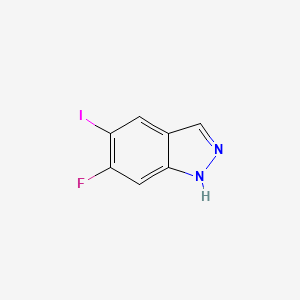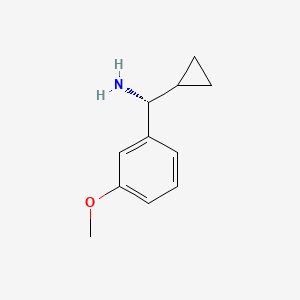
4,4,5,5-Tetramethyl-2-(3-methyl-5-propoxyphenyl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4,4,5,5-Tetramethyl-2-(3-methyl-5-propoxyphenyl)-1,3,2-dioxaborolane” is a chemical compound with the CAS Number: 1218789-73-1 . It has a molecular weight of 276.18 . The compound is typically stored in a sealed, dry environment at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H25BO3/c1-7-8-18-14-10-12(2)9-13(11-14)17-19-15(3,4)16(5,6)20-17/h9-11H,7-8H2,1-6H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Applications De Recherche Scientifique
Synthesis and Material Applications
A significant application of similar dioxaborolane derivatives is in the synthesis of novel materials. For instance, derivatives have been utilized to create boron-containing stilbene derivatives, showcasing potential in the development of new materials for LCD technology. These compounds also exhibit promise in the therapeutic field for neurodegenerative diseases, highlighting a dual potential in materials science and biomedicine (Das et al., 2015).
Biological Applications
In the realm of biomedicine, certain derivatives have shown inhibitory activity against serine proteases, including thrombin, indicating their potential as therapeutic agents (Spencer et al., 2002). Another study has developed a library of stilbene derivatives with lipogenesis inhibitory effects, suggesting a pathway to novel lipid-lowering drugs (Das et al., 2011).
Chemical and Physical Properties
Research into the chemical and physical properties of dioxaborolane derivatives provides insights into their molecular structure, electrostatic potential, and frontier molecular orbitals. Such studies are crucial for understanding the reactivity and stability of these compounds, paving the way for their application in synthesis and materials science (Huang et al., 2021).
Advanced Synthesis Techniques
The development of new synthesis techniques, such as continuous flow processes for dioxaborolane derivatives, demonstrates the scalability and efficiency improvements in producing these compounds. This advancement is crucial for their application in large-scale industrial processes and pharmaceutical manufacturing (Fandrick et al., 2012).
Molecular Structure Analysis
Detailed molecular structure analyses, including crystal structure and density functional theory (DFT) studies, provide deep insights into the electronic and geometric properties of these compounds. This knowledge is essential for designing new molecules with tailored properties for specific applications (Wu et al., 2021).
Mécanisme D'action
Target of Action
Similar compounds, such as boronic acids and their derivatives, are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound’s interaction with its targets is likely to involve the transfer of the boronic acid or boronate ester group to a suitable organic substrate. This is a key step in the Suzuki–Miyaura cross-coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new palladium-carbon bond with an electrophilic organic group. In the transmetalation step, the boronic acid or boronate ester group is transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that the suzuki–miyaura reaction, in which similar compounds are used, is a key process in the synthesis of various organic compounds, including pharmaceuticals and polymers .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific context of its use. In the context of the Suzuki–Miyaura reaction, the compound would contribute to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of 4,4,5,5-Tetramethyl-2-(3-methyl-5-propoxyphenyl)-1,3,2-dioxaborolane would be expected to be influenced by various environmental factors, including temperature, pH, and the presence of suitable catalysts and substrates. For example, the Suzuki–Miyaura reaction typically requires a palladium catalyst and a base .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Propriétés
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-methyl-5-propoxyphenyl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO3/c1-7-8-18-14-10-12(2)9-13(11-14)17-19-15(3,4)16(5,6)20-17/h9-11H,7-8H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMZRYSYAHSLRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675286 |
Source


|
| Record name | 4,4,5,5-Tetramethyl-2-(3-methyl-5-propoxyphenyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1218789-73-1 |
Source


|
| Record name | 4,4,5,5-Tetramethyl-2-(3-methyl-5-propoxyphenyl)-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218789-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,5,5-Tetramethyl-2-(3-methyl-5-propoxyphenyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B582411.png)

![Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido[4,5-D]azepine-7(6H)-carboxylate](/img/structure/B582413.png)





![1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)octan-1-one](/img/structure/B582424.png)
![2-Chloro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B582425.png)
